benzyl (2R)-2-ethyl-5-iodopentanoate
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Overview
Description
Benzyl (2R)-2-ethyl-5-iodopentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to the ester moiety, which is further substituted with an ethyl group and an iodine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R)-2-ethyl-5-iodopentanoate typically involves the esterification of (2R)-2-ethyl-5-iodopentanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in an inert solvent such as toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R)-2-ethyl-5-iodopentanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: (2R)-2-ethyl-5-iodopentanoic acid.
Reduction: (2R)-2-ethyl-5-iodopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2R)-2-ethyl-5-iodopentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (2R)-2-ethyl-5-iodopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2R)-2-ethyl-5-iodopentanoic acid, which may interact with enzymes or receptors in biological systems. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2R)-2-ethyl-5-bromopentanoate
- Benzyl (2R)-2-ethyl-5-chloropentanoate
- Benzyl (2R)-2-ethyl-5-fluoropentanoate
Uniqueness
Benzyl (2R)-2-ethyl-5-iodopentanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in halogen bonding and nucleophilic substitution reactions .
Properties
CAS No. |
923582-45-0 |
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Molecular Formula |
C14H19IO2 |
Molecular Weight |
346.20 g/mol |
IUPAC Name |
benzyl (2R)-2-ethyl-5-iodopentanoate |
InChI |
InChI=1S/C14H19IO2/c1-2-13(9-6-10-15)14(16)17-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1 |
InChI Key |
LFSBXUPWCLJIPC-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@H](CCCI)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(CCCI)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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